cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
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Overview
Description
The compound appears to contain several functional groups, including a carboxylate group, a pyrrole ring, and a tert-butyl group. The “cis” in the name suggests that there are two groups on the same side of a double bond or ring in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the pyrrole ring and multiple functional groups. The tert-butyl group is a bulky group that could influence the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of a carboxylate group could make the compound polar and potentially capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Photocyclodimerization : The synthesis of related compounds, such as the photocyclodimerization product of tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate, provides insights into possible reactions and structural characterizations that could be applied to similar compounds (Kopf, Wrobel, & Margaretha, 1998).
Enantioselective Synthesis : The work on enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines highlights a methodology that might be relevant for the synthesis of structurally related compounds, showcasing the efficiency of synthesis techniques for complex molecules (Chung et al., 2005).
Catalytic Activities of Complexes : Research on ruthenium(II) carbonyl chloride complexes with N-heterocyclic carbenes provides an example of how similar compounds can be synthesized and their potential catalytic activities, which could be relevant for chemical synthesis and industrial applications (Cheng et al., 2009).
Methodological Applications
Multicomponent Reactions : The palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water demonstrates the versatility of using palladium catalysis in synthesizing polysubstituted aminopyrroles, which could inspire methodologies for synthesizing and modifying the compound of interest (Qiu, Wang, & Zhu, 2017).
Stereocontrolled Synthesis : The stereocontrolled synthesis of similar compounds showcases techniques for achieving high stereoselectivity, which is crucial for the synthesis of many pharmaceuticals and could inform approaches to synthesizing cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate with desired stereochemistry (Vinković & Sunjic, 1997).
Future Directions
Properties
IUPAC Name |
tert-butyl (3aR,6aR)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20INO3/c1-12(2,3)17-11(15)14-6-8-4-9(5-13)16-10(8)7-14/h8-10H,4-7H2,1-3H3/t8-,9?,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZZQMWNBGDULD-FIBVVXLUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(OC2C1)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(O[C@H]2C1)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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